Benzoic acid, 4-[[(2,3,4,5-tetrahydro-1,5-dioxopyrrolo[1,2-a]quinazolin-3a(1H)-yl)carbonyl]amino]-, butyl ester
Description
Benzoic acid, 4-[[(2,3,4,5-tetrahydro-1,5-dioxopyrrolo[1,2-a]quinazolin-3a(1H)-yl)carbonyl]amino]-, butyl ester, is a synthetic organic compound characterized by a benzoic acid backbone esterified with a butyl group and functionalized with a pyrrolo[1,2-a]quinazoline-derived carbonylamino substituent.
Properties
CAS No. |
1236256-45-3 |
|---|---|
Molecular Formula |
C23H23N3O5 |
Molecular Weight |
421.4 g/mol |
IUPAC Name |
butyl 4-[(1,5-dioxo-3,4-dihydro-2H-pyrrolo[1,2-a]quinazoline-3a-carbonyl)amino]benzoate |
InChI |
InChI=1S/C23H23N3O5/c1-2-3-14-31-21(29)15-8-10-16(11-9-15)24-22(30)23-13-12-19(27)26(23)18-7-5-4-6-17(18)20(28)25-23/h4-11H,2-3,12-14H2,1H3,(H,24,30)(H,25,28) |
InChI Key |
YFXCJMMQMTYZFW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C23CCC(=O)N2C4=CC=CC=C4C(=O)N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[[(2,3,4,5-tetrahydro-1,5-dioxopyrrolo[1,2-a]quinazolin-3a(1H)-yl)carbonyl]amino]-, butyl ester typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of the Pyrrolo Group: The pyrrolo group is introduced via a condensation reaction with a suitable amine, followed by cyclization.
Esterification: The final step involves the esterification of the benzoic acid derivative with butanol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity
- Recent studies have indicated that compounds similar to benzoic acid derivatives exhibit significant anticancer properties. For instance, derivatives incorporating a pyrroloquinazoline structure have shown promising results against various cancer cell lines. Research demonstrates that modifications to the benzoic acid structure can enhance cytotoxicity and selectivity towards cancer cells .
- Antimicrobial Properties
- Drug Delivery Systems
Synthetic Chemistry Applications
- Building Blocks for Organic Synthesis
- Reagent in Chemical Reactions
Case Studies
Mechanism of Action
The mechanism of action of benzoic acid, 4-[[(2,3,4,5-tetrahydro-1,5-dioxopyrrolo[1,2-a]quinazolin-3a(1H)-yl)carbonyl]amino]-, butyl ester involves its interaction with specific molecular targets. The quinazoline core can inhibit enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Analogs
Key Observations:
- Ester vs. Salt Functionalization: The target compound’s butyl ester group contrasts with salts like the monopotassium derivative (68541-02-6) or Talotrexin’s ammonium salt (648420-92-2). Esters typically enhance lipophilicity and membrane permeability compared to ionic salts, which may improve oral bioavailability .
- Talotrexin’s pteridinyl group (648420-92-2) further supports the therapeutic relevance of such frameworks .
Pharmacokinetic and Toxicity Considerations
Table 2: Inferred Pharmacokinetic Properties
Analysis:
- Safety data for 852706-19-5 (100% concentration) indicates handling risks, though extrapolation to the target compound is speculative without direct toxicity studies .
Biological Activity
Benzoic acid derivatives have garnered significant attention in pharmaceutical research due to their diverse biological activities. The compound in focus, Benzoic acid, 4-[[(2,3,4,5-tetrahydro-1,5-dioxopyrrolo[1,2-a]quinazolin-3a(1H)-yl)carbonyl]amino]-, butyl ester , is a complex molecular structure that has been studied for its potential therapeutic applications. This article aims to synthesize existing knowledge regarding the biological activity of this compound, including its mechanisms of action and potential medicinal uses.
Chemical Structure
The compound can be represented structurally as follows:
This structure incorporates a benzoic acid moiety linked to a pyrroloquinazoline derivative through an amide bond, which is hypothesized to contribute to its biological properties.
Anticancer Activity
Research indicates that benzoic acid derivatives exhibit promising anticancer properties. For instance, compounds structurally similar to the target compound have shown significant inhibition of cancer cell proliferation. In vitro studies have demonstrated that certain benzoic acid derivatives can induce apoptosis in various cancer cell lines with IC50 values ranging from 3.0 μM to 5.85 μM against breast (MCF-7) and lung (A549) cancer cells .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Benzoic acid derivative A | MCF-7 | 3.0 |
| Benzoic acid derivative B | A549 | 5.85 |
| Standard Drug (5-Fluorouracil) | Various | 10 |
Antioxidant Activity
The antioxidant potential of benzoic acid derivatives has also been explored. Studies utilizing the DPPH free radical scavenging method have shown that these compounds can effectively reduce oxidative stress in cellular systems . The structure-activity relationship suggests that modifications on the benzoic acid core can enhance antioxidant activity.
Table 2: Antioxidant Activity Data
| Compound | DPPH IC50 (μM) |
|---|---|
| Compound I | 25.17 |
| Compound II | 43.55 |
| Benzoic Acid Derivative | Varies |
The mechanisms underlying the biological activities of benzoic acid derivatives are multifaceted:
- Apoptosis Induction: The anticancer effects are primarily attributed to the induction of apoptosis via mitochondrial pathways.
- Enzyme Inhibition: Some derivatives act as inhibitors of critical enzymes involved in cancer progression and cellular proliferation.
- Radical Scavenging: The antioxidant properties stem from the ability to donate electrons and neutralize free radicals.
Case Study 1: Antitumor Efficacy
A study conducted on a series of benzoic acid derivatives revealed that one specific compound exhibited significant antitumor efficacy in vivo. Mice treated with this compound showed a marked reduction in tumor size compared to control groups .
Case Study 2: Antioxidant Properties
In another investigation focusing on oxidative stress models, a derivative demonstrated substantial protective effects against oxidative damage in neuronal cells, suggesting potential applications in neuroprotection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
